3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one
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Overview
Description
3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one is a heterocyclic compound that features a trifluoromethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of chalcones bearing specific substituents, followed by cyclization and functional modifications . The reaction mixture is cooled to room temperature, and the formed solid precipitate is filtered off, washed with cold ethanol, dried, and then recrystallized from ethanol to provide the pure compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . These interactions suggest that the compound may disrupt key cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar heterocyclic structure and are widely used in medicinal chemistry.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related to the pyridine ring system.
Thiopyrimidine derivatives: These compounds have similar functional groups and undergo comparable chemical reactions.
Uniqueness
3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. The presence of the nitrile group also enhances its reactivity and potential for further functionalization.
Properties
IUPAC Name |
2-oxo-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)8-5-2-1-3-7(5)15-9(16)6(8)4-14/h1-3H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPNKURDNFJADK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371967-27-0 |
Source
|
Record name | 3-Cyano-6,7-dihydro-4-trifluoromethyl-1,5H-cyclopenta-[b]-pyrid-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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